molecular formula C23H20O3 B4963989 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B4963989
M. Wt: 344.4 g/mol
InChI Key: GEMTXOCYXKUQFC-UHFFFAOYSA-N
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Description

7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and materials science. The compound features a naphthalene moiety attached to a chromene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with naphthalene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to cyclization using a suitable acid catalyst to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Compounds with similar chromene structures but different substituents.

    Flavonoids: Naturally occurring compounds with a chromene core, known for their antioxidant properties.

    Coumarins: Compounds with a benzopyrone structure, similar to chromenes but with different biological activities.

Uniqueness

7-[(NAPHTHALEN-2-YL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene moiety with a chromene core makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-(naphthalen-2-ylmethoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-2-5-19-13-23(24)26-22-14-20(10-11-21(19)22)25-15-16-8-9-17-6-3-4-7-18(17)12-16/h3-4,6-14H,2,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMTXOCYXKUQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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